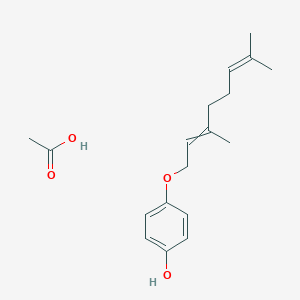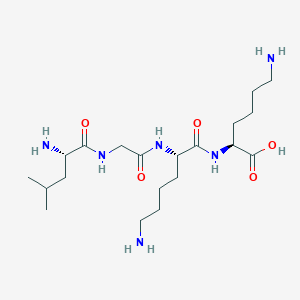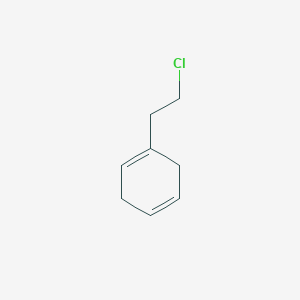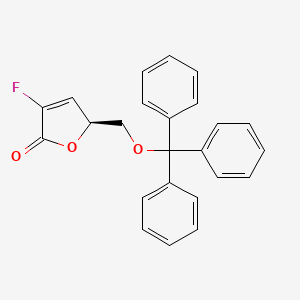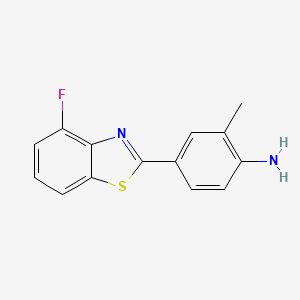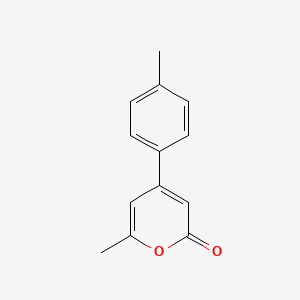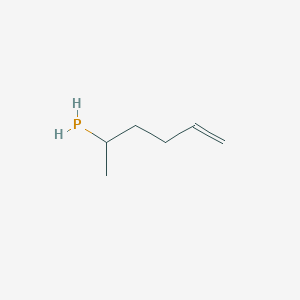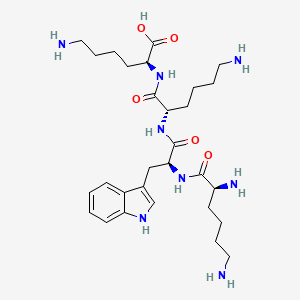
L-Lysyl-L-tryptophyl-L-lysyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-tryptophyl-L-lysyl-L-lysine is a synthetic peptide composed of four amino acids: lysine, tryptophan, lysine, and lysine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysyl-L-tryptophyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added and coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically engineered microorganisms, followed by purification using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: L-Lysyl-L-tryptophyl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide.
Major Products:
Oxidation: Kynurenine derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Acylated or alkylated peptides.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-L-tryptophyl-L-lysyl-L-lysine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Lysyl-L-tryptophyl-L-lysyl-L-lysine involves its interaction with specific molecular targets. The tryptophan residue can engage in π-π interactions with aromatic residues in proteins, while the lysine residues can form ionic bonds with negatively charged groups. These interactions can modulate protein function and cellular pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
L-Lysyl-L-tryptophyl-L-lysine: A shorter peptide with similar properties.
L-Lysyl-L-tryptophyl-L-tryptophyl-L-lysine: Contains an additional tryptophan residue, altering its interaction profile.
L-Lysyl-L-tryptophyl-L-lysyl-L-arginine: Substitution of lysine with arginine can change its ionic interaction capabilities.
Uniqueness: L-Lysyl-L-tryptophyl-L-lysyl-L-lysine is unique due to its specific sequence and the presence of multiple lysine residues, which enhance its ability to interact with negatively charged molecules and surfaces. This makes it particularly useful in applications requiring strong ionic interactions.
Eigenschaften
CAS-Nummer |
441350-42-1 |
|---|---|
Molekularformel |
C29H48N8O5 |
Molekulargewicht |
588.7 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C29H48N8O5/c30-14-6-3-10-21(33)26(38)37-25(17-19-18-34-22-11-2-1-9-20(19)22)28(40)35-23(12-4-7-15-31)27(39)36-24(29(41)42)13-5-8-16-32/h1-2,9,11,18,21,23-25,34H,3-8,10,12-17,30-33H2,(H,35,40)(H,36,39)(H,37,38)(H,41,42)/t21-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
OFAHHHAJAIGSMZ-LFBFJMOVSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


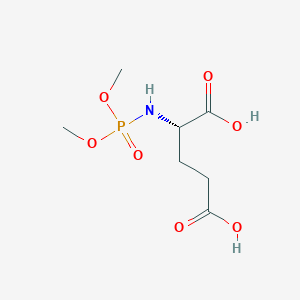

![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)
![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
